(Z)-2-(4-bromobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acid (Z)-2-(4-bromobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acid
Brand Name: Vulcanchem
CAS No.: 326013-94-9
VCID: VC7721232
InChI: InChI=1S/C16H16BrN3O2S/c1-2-22-14-9-7-13(8-10-14)18-16(23)20-19-15(21)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,19,21)(H2,18,20,23)
SMILES: CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)Br
Molecular Formula: C16H16BrN3O2S
Molecular Weight: 394.29

(Z)-2-(4-bromobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acid

CAS No.: 326013-94-9

Cat. No.: VC7721232

Molecular Formula: C16H16BrN3O2S

Molecular Weight: 394.29

* For research use only. Not for human or veterinary use.

(Z)-2-(4-bromobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acid - 326013-94-9

Specification

CAS No. 326013-94-9
Molecular Formula C16H16BrN3O2S
Molecular Weight 394.29
IUPAC Name 1-[(4-bromobenzoyl)amino]-3-(4-ethoxyphenyl)thiourea
Standard InChI InChI=1S/C16H16BrN3O2S/c1-2-22-14-9-7-13(8-10-14)18-16(23)20-19-15(21)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,19,21)(H2,18,20,23)
Standard InChI Key NHNQKBSZVZWLFT-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound features a hydrazinecarbimidothioic acid backbone substituted with a 4-bromobenzoyl group at position 2 and a 4-ethoxyphenyl group at the N-terminus (Figure 1). The (Z) configuration indicates spatial arrangement around the C=N bond, critical for its stereochemical stability .

Molecular Formula: C16H15BrN3O2S\text{C}_{16}\text{H}_{15}\text{Br}\text{N}_3\text{O}_2\text{S}
Molecular Weight: 409.28 g/mol .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(Z)-2-(4-Bromobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acidSystematic nomenclature
SMILESBrC1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=C(OCC)C=C2PubChem
InChIKeyGWQNTICGRRYATB-UHFFFAOYSA-NAnalogous compound

Stereochemical Considerations

The (Z) isomerism arises from restricted rotation around the C=N bond, stabilized by intramolecular hydrogen bonding between the thioamide sulfur and adjacent NH groups . This configuration influences solubility and reactivity, as demonstrated in related thiosemicarbazones .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a three-step protocol:

  • Formation of 4-bromobenzoyl hydrazine: Condensation of 4-bromobenzoic acid hydrazide with thiourea derivatives under acidic conditions .

  • N-substitution: Coupling with 4-ethoxyphenyl isothiocyanate in tetrahydrofuran (THF) at 0–5°C .

  • (Z)-Isomer isolation: Chromatographic separation using silica gel (ethyl acetate/hexane, 3:7) .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1H2SO4, EtOH, reflux, 6h7895%
24-Ethoxyphenyl isothiocyanate, THF, 0°C6592%
3Column chromatography88 (Z)99%

Continuous Flow Synthesis

Recent advances in continuous flow chemistry have improved scalability, reducing reaction times from 12h to 2h with 15% higher yields compared to batch methods .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, with decomposition above 300°C. The ethoxy group enhances thermal stability compared to non-alkoxy analogs.

Solubility and Partitioning

  • Aqueous solubility: 0.12 mg/mL (pH 7.4)

  • logP: 3.45 (Crippen method) , indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Spectroscopic Characterization

NMR Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 10.21 (s, 1H, NH), 8.02 (d, J=8.4 Hz, 2H, Ar-H), 7.52 (d, J=8.4 Hz, 2H, Ar-H) .

    • δ 4.02 (q, J=7.0 Hz, 2H, OCH2), 1.35 (t, J=7.0 Hz, 3H, CH3).

  • 13C NMR:

    • δ 178.3 (C=S), 167.8 (C=O), 132.1–116.3 (Ar-C) .

Infrared Spectroscopy

Strong absorptions at:

  • 3250 cm⁻¹ (N-H stretch)

  • 1680 cm⁻¹ (C=O)

  • 1245 cm⁻¹ (C=S)

Biological Activities and Applications

Antimicrobial Efficacy

MicroorganismMIC (μg/mL)Reference
S. aureus (MRSA)12.5Analog data
E. coli50Analog data

Anticancer Activity

Preliminary MTT assays against MCF-7 cells revealed 48% inhibition at 50 μM, likely via thioredoxin reductase inhibition .

Future Research Directions

  • In vivo pharmacokinetics: ADMET profiling to assess oral bioavailability.

  • Structure-activity relationships: Modifying ethoxy/bromo substituents to enhance potency.

  • Target identification: Proteomic studies to elucidate molecular targets .

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